molecular formula C15H10Cl2N2O B1390657 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 174636-68-1

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1390657
CAS No.: 174636-68-1
M. Wt: 305.2 g/mol
InChI Key: NABMOZMVHRWZBK-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O. It is a derivative of quinoline and pyridine, which are both heterocyclic aromatic organic compounds. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application. In drug synthesis, it may act as a precursor or intermediate that undergoes further chemical transformations to produce bioactive compounds. These bioactive compounds can interact with molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of the quinoline and pyridine rings, along with the carbonyl chloride group.

Properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABMOZMVHRWZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.3 ml (10.4 mmol) of oxalyl chloride were dissolved in 60 ml of CH2Cl2. The solution was cooled at −10° C. and 3.0 g (14.4 mmol) of 2-(4-pyridyl)quinoline-4-carboxylic acid hydrochloride were added portionwise. The reaction mixture was left 72 hours at room temperature and then evaporated to dryness to yield 4.0 g of the title compound, used without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
2-(4-pyridyl)quinoline-4-carboxylic acid hydrochloride
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
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2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
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2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 6
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

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